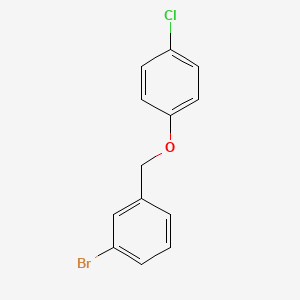

3-Bromobenzyl-(4-chlorophenyl)ether

Description

Overview of Aryl Ether Compounds in Organic Chemistry

Aryl ethers are a significant class of organic compounds characterized by an oxygen atom connected to two aryl groups or one aryl and one alkyl group. uomus.edu.iqwikipedia.org Their general formula is Ar-O-Ar or Ar-O-R, where 'Ar' represents an aryl group and 'R' an alkyl group. uomus.edu.iq This structure is similar to alcohols and water but with the hydrogen atoms replaced by organic groups. britannica.com

These compounds are prevalent in both industrial and biological systems. They are key structural components in natural products like lignin (B12514952) and in pharmaceuticals such as the pain-reliever codeine. wikipedia.orgbritannica.com In industrial applications, aryl ethers are utilized as solvents, heat transfer fluids, and in the manufacturing of perfumes and dyes. uomus.edu.iqbritannica.com

The chemical properties of aryl ethers are influenced by the ether linkage and the aromatic rings. The C-O-C bond is bent, and the oxygen atom possesses lone pairs of electrons, allowing for the formation of hydrogen bonds with other molecules. wikipedia.orgbritannica.com This contributes to their solubility in various organic solvents. numberanalytics.com Aryl ethers can undergo reactions such as electrophilic aromatic substitution on the aryl rings and cleavage of the ether bond under strong acidic conditions. numberanalytics.comfiveable.me

Significance of Halogenated Benzyl (B1604629) Moieties in Synthetic Strategies

Halogenated benzyl groups are important structural units in organic synthesis. A benzyl group consists of a benzene (B151609) ring attached to a -CH2- group. wikipedia.org When one or more hydrogen atoms on the benzene ring or the methylene (B1212753) group are replaced by halogens (fluorine, chlorine, bromine, or iodine), it forms a halogenated benzyl moiety. ncert.nic.in

These moieties serve several key functions in synthetic organic chemistry. They can act as protecting groups for alcohols and carboxylic acids, which are stable under many reaction conditions but can be removed when needed. wikipedia.org The presence of halogens also provides a site for further chemical transformations. For instance, benzylic hydrogens can be replaced with a halogen, a reaction known as benzylic halogenation. youtube.com

Furthermore, halogenated benzyl halides are valuable substrates in various coupling reactions and nucleophilic substitutions. They can react with arenes (aromatic hydrocarbons) to form diarylmethanes, which are important in medicinal chemistry and materials science. rsc.org The specific halogen and its position on the benzyl group can influence the reactivity and the outcome of these synthetic transformations.

Structural Context of 3-Bromobenzyl-(4-chlorophenyl)ether within the Broader Class of Halogenated Benzyl Aryl Ethers

This compound belongs to the class of unsymmetrical, halogenated benzyl aryl ethers. Its structure features a 3-bromobenzyl group and a 4-chlorophenyl group linked by an ether oxygen atom. This places it within a specific subgroup of aryl ethers where both the benzyl and the phenyl components are substituted with halogens.

The presence of a bromine atom on the benzyl ring and a chlorine atom on the phenyl ring introduces specific electronic and steric properties to the molecule. These halogen substituents can influence the molecule's reactivity in several ways. For instance, they can affect the electron density of the aromatic rings, which in turn impacts their susceptibility to electrophilic substitution reactions. The positions of the halogens (meta on the benzyl group and para on the phenyl group) are also significant for directing further functionalization.

Research Gaps and Objectives for Investigating this compound

While the broader classes of aryl ethers and halogenated benzyl compounds are well-studied, specific compounds like this compound may have limited dedicated research. A primary research gap often lies in the full characterization and exploration of the unique reactivity profiles of such specifically substituted compounds.

Key research objectives for this compound would include:

Detailed Synthesis and Optimization: Developing efficient and high-yield synthetic routes for its preparation. This could involve variations of the Williamson ether synthesis or other modern coupling methods. wikipedia.org

Spectroscopic and Structural Analysis: Thoroughly characterizing the compound using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and understand its conformational properties.

Reactivity Studies: Investigating its behavior in various organic reactions, such as further electrophilic aromatic substitutions, cross-coupling reactions targeting the carbon-halogen bonds, and ether cleavage reactions.

Exploration of Potential Applications: Given the biological relevance of many halogenated compounds and aryl ethers, a key objective would be to screen this compound for potential applications in medicinal chemistry or materials science. For example, similar structures have been investigated for their roles in the synthesis of biologically active compounds. researchgate.netnih.gov

Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 297.58 g/mol cymitquimica.com |

| Purity | 97.0% cymitquimica.com |

| InChI Key | USWBOCNFGYIJCD-UHFFFAOYSA-N cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-[(4-chlorophenoxy)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWBOCNFGYIJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromobenzyl 4 Chlorophenyl Ether

Retrosynthetic Analysis of 3-Bromobenzyl-(4-chlorophenyl)ether

A retrosynthetic analysis of this compound reveals two primary disconnection approaches for the ether linkage. The first and most common disconnection is at the C-O bond, leading to a benzyl (B1604629) halide and a phenoxide, or a phenol (B47542) and a benzyl halide. Specifically, this involves either the 3-bromobenzyl cation and the 4-chlorophenoxide anion, or the 4-chlorophenyl cation and the 3-bromobenzyl alkoxide anion. These disconnections point towards a Williamson ether synthesis. A second, less common but viable disconnection can be made directly at the aryl-oxygen bond, suggesting a copper-catalyzed Ullmann-type coupling between an aryl halide and an alcohol or phenoxide.

The two primary retrosynthetic pathways are:

Pathway A: Disconnection leading to 3-bromobenzyl halide and 4-chlorophenol (B41353). This is generally the preferred route for a Williamson ether synthesis as it involves a reactive benzyl halide.

Pathway B: Disconnection leading to 4-chlorobenzyl halide and 3-bromophenol. This route is also feasible.

A third possibility involves the coupling of an aryl halide with an alcohol, which is characteristic of the Ullmann condensation.

Classical Ether Synthesis Approaches

Williamson Ether Synthesis for this compound

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an S(_N)2 reaction between an alkoxide and an alkyl halide. byjus.commasterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of a sodium or potassium salt of 4-chlorophenol (4-chlorophenoxide) with 3-bromobenzyl bromide or chloride.

The general reaction is as follows: 3-Bromobenzyl-Br + 4-Chloro-Ph-O⁻Na⁺ → 3-Bromobenzyl-O-Ph-4-Chloro + NaBr

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. numberanalytics.com

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide anion. numberanalytics.comnumberanalytics.com The use of the parent alcohol as a solvent is also common. masterorganicchemistry.com

Base: A strong base is required to deprotonate the phenol to form the more nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). numberanalytics.comarkat-usa.org The choice of base can significantly impact the reaction yield. numberanalytics.com

Temperature: The reaction is typically carried out at temperatures ranging from room temperature to the boiling point of the solvent. byjus.com Higher temperatures can increase the reaction rate but may also lead to side reactions. numberanalytics.com

| Parameter | Condition | Rationale | Typical Yield |

| Solvent | DMF, DMSO | Polar aprotic, enhances nucleophilicity | High |

| Base | NaH, K₂CO₃ | Strong base, generates phenoxide | High |

| Temperature | 50-100 °C | Increases reaction rate | Varies |

This table provides a general overview of typical conditions and is not based on specific experimental data for the target compound.

The success of the Williamson synthesis is governed by the principles of the S(_N)2 reaction. masterorganicchemistry.com

Leaving Group: The reactivity of the alkyl halide depends on the leaving group, with the order of reactivity being I > Br > Cl. numberanalytics.com Therefore, 3-bromobenzyl bromide would be a more reactive electrophile than 3-bromobenzyl chloride.

Nucleophilicity: The nucleophilicity of the phenoxide is influenced by the substituents on the aromatic ring. Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it. In the case of 4-chlorophenoxide, the chlorine atom is an electron-withdrawing group, which slightly reduces the nucleophilicity of the phenoxide.

Ullmann Ether Synthesis and Related Copper-Catalyzed Methods

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org This method is particularly useful when the S(_N)2 pathway of the Williamson synthesis is not favorable. The synthesis of this compound via an Ullmann-type reaction could involve the coupling of 4-chlorophenol with 3-bromobenzyl bromide or the coupling of 3-bromobenzyl alcohol with a 4-chlorophenyl halide, though the former is more typical.

Aryl halides with electron-withdrawing groups tend to react more readily in Ullmann couplings. arkat-usa.org The reaction is typically carried out at high temperatures in polar, high-boiling solvents like N-methylpyrrolidone (NMP) or DMF. wikipedia.orgncl.res.in

Modern advancements in the Ullmann ether synthesis have focused on the use of ligands to improve the efficiency and mildness of the reaction conditions. acs.orgnih.gov

Catalyst: Copper(I) salts, such as CuI or Cu₂O, are commonly used as catalysts. acs.orgrsc.org The development of heterogeneous catalysts like copper fluorapatite (B74983) (CuFAP) has also shown promise, allowing for easier catalyst recovery and reuse. ncl.res.in

Ligand: A variety of ligands have been developed to accelerate the copper-catalyzed coupling. These include N,N-dimethylglycine, various diamines, and N-heterocyclic carbenes (NHCs). researchgate.netorganic-chemistry.org The ligand can stabilize the copper catalyst and facilitate the catalytic cycle. The choice of ligand can be crucial for achieving high yields, especially with less reactive aryl halides. acs.orgresearchgate.net

| Catalyst System | Ligand | Typical Reaction Conditions | Key Advantage |

| CuI | N,N-dimethylglycine | 110 °C, Toluene | Mild conditions organic-chemistry.org |

| Cu₂O nanocubes | None | Refluxing THF | Low catalyst loading rsc.org |

| CuFAP | None | 120 °C, NMP | Heterogeneous, reusable catalyst ncl.res.in |

| CuBr | Bidentate NHC | Varies | Well-defined catalytic system researchgate.net |

This table illustrates various catalyst systems used in Ullmann-type reactions and is not specific to the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions for Ether Formation

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, with C-O bond formation for ether synthesis being a prominent application. Palladium and nickel catalysts, in particular, have demonstrated broad utility in this area.

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have been extended to the formation of C-O bonds, providing a powerful tool for the synthesis of diaryl and aryl alkyl ethers. rsc.org These methods offer a significant improvement over classical methods like the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. google.com The synthesis of this compound via a palladium-catalyzed route would likely involve the coupling of 4-chlorophenol with 3-bromobenzyl bromide.

A typical palladium-catalyzed etherification system consists of a palladium precursor, a phosphine (B1218219) ligand, and a base. reddit.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective. researchgate.net These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. For the synthesis of aryl ethers, ligands such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF) have been shown to be effective. masterorganicchemistry.com

The mechanism of palladium-catalyzed C-O bond formation is analogous to that of the more extensively studied C-N bond formation in the Buchwald-Hartwig amination. masterorganicchemistry.comcymitquimica.com The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or in this case, the benzyl bromide), forming a Pd(II) complex. cymitquimica.com

Ligand Exchange/Alkoxide Formation: The alcohol (4-chlorophenol) coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium alkoxide complex. reddit.com

Reductive Elimination: The final C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the desired ether product and regenerating the active Pd(0) catalyst. cymitquimica.comunibo.it

Steric hindrance on the phosphine ligand has been found to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. unibo.it The choice of base is also critical, with common bases including sodium tert-butoxide (NaOt-Bu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). cymitquimica.comyoutube.com The base's role is to deprotonate the phenol, forming the nucleophilic alkoxide. reddit.com

Table 1: Representative Conditions for Palladium-Catalyzed C-O Coupling Reactions

| Aryl Halide/Alcohol | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aryl Halides & Phenols | Pd₂(dba)₃ / Ligand | Cs₂CO₃ | Toluene | 100 | Good to Excellent | acs.org |

| Aryl Mesylates & Anilines | BrettPhos Palladacycle G1 | NaOt-Bu | Toluene | 110 | High | ncert.nic.in |

| Intramolecular (Aryl Halides) | Pd(OAc)₂ / di-tert-butylphosphinobiaryl | Cs₂CO₃ or K₃PO₄ | Toluene | Mild | High | wikipedia.org |

This table presents generalized conditions from the literature for similar reaction types, not the specific synthesis of this compound.

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can often cleave stronger chemical bonds and can be particularly effective for less reactive aryl chlorides. The synthesis of this compound could potentially be achieved through a nickel-catalyzed coupling of 4-chlorophenol and 3-bromobenzyl bromide.

Recent advancements have demonstrated the utility of nickel catalysts in C-O bond formation, sometimes in dual catalytic systems, for instance with a photoredox catalyst. acs.org These reactions can proceed under mild conditions and exhibit high functional group tolerance. For example, nickel-catalyzed reductive cross-coupling has been developed for the formation of C-C bonds with benzyl chlorides, a methodology that could potentially be adapted for C-O bond formation. rsc.org

Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Electrophile 1 | Electrophile 2/Nucleophile | Catalyst System | Conditions | Product Type | Reference |

| Aryl Bromides | Sulfamides | NiBr₂·diglyme / Ir photocatalyst | Blue light, rt | N-Aryl sulfamides | acs.org |

| Tertiary Alkyl Halides | Benzyl Chlorides | NiBr₂·diglyme | Reductive coupling | Benzylated alkanes | rsc.org |

This table showcases the versatility of nickel catalysis in related cross-coupling reactions.

Palladium-Catalyzed Approaches to Aryl Ethers

Alternative Synthetic Routes and Novel Methodologies

Beyond traditional transition metal catalysis, other synthetic strategies are available for the preparation of ethers like this compound. The classical Williamson ether synthesis remains a highly relevant and straightforward approach.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. masterorganicchemistry.comrsc.org For the synthesis of this compound, this would entail the deprotonation of 4-chlorophenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding 4-chlorophenoxide. This phenoxide would then act as a nucleophile, attacking the electrophilic carbon of 3-bromobenzyl bromide to displace the bromide and form the ether linkage. youtube.com This method is often high-yielding and is a cornerstone of ether synthesis in both laboratory and industrial settings. rsc.org

Visible-light photoredox catalysis has gained prominence as a mild and powerful tool in organic synthesis. organic-chemistry.org This methodology utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. In the context of aryl ether synthesis, photoredox catalysis can enable C-O bond formation under ambient conditions. libretexts.org

For the synthesis of this compound, a photoredox-mediated approach could involve the generation of a benzyl radical from 3-bromobenzyl bromide, which could then be coupled with 4-chlorophenol. Dual catalytic systems, often combining a photoredox catalyst with a transition metal catalyst like copper or nickel, have been shown to be effective for such transformations. acs.org

The principles of green chemistry aim to design chemical processes that are more environmentally benign. unibo.it In the synthesis of this compound, several green chemistry strategies could be employed. One approach is the use of more environmentally friendly solvents, such as water or superparamagnetic nanoparticles, or even performing reactions under solvent-free conditions. Another strategy is the use of highly efficient and recyclable catalysts, such as nanoparticle catalysts, to minimize waste. For instance, copper nanoparticle-based catalysts have been developed for Ullmann-type diaryl ether syntheses in greener solvents. The development of catalytic systems that can operate under milder conditions and with lower catalyst loadings also aligns with the goals of green chemistry.

Chemical Reactivity and Transformations of 3 Bromobenzyl 4 Chlorophenyl Ether

Reactions Involving the Bromine Moiety

The bromine atom attached to the benzene (B151609) ring is a key site for chemical modification, primarily through cross-coupling reactions, and is also a potential, though unlikely, site for nucleophilic substitution.

Cross-Coupling Reactions at the 3-Bromo Position

The carbon-bromine bond in 3-Bromobenzyl-(4-chlorophenyl)ether is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds, allowing for the construction of more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl compounds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For this compound, the aryl bromide moiety can readily participate in this reaction to introduce a new aryl or heteroaryl group at the 3-position. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-based reagents. nih.govnih.gov

The general scheme involves the reaction of the aryl bromide with an arylboronic acid or a boronic acid ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Reagents/Conditions | Role in Reaction |

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) or Arylboronic ester (e.g., pinacol ester) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) |

| Ligand | Triphenylphosphine (PPh₃), dppf, SPhos | Stabilizes the palladium center and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, Dioxane/H₂O, THF/H₂O | Solubilizes reactants and influences reaction rate |

| Temperature | 70-110 °C | Provides energy to overcome activation barriers |

The Stille coupling offers another robust method for C-C bond formation, involving the reaction of an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide array of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

In the context of this compound, the aryl bromide can be coupled with various organostannanes (e.g., vinyl, aryl, or alkyl stannanes) to introduce new substituents. The core of the reaction mechanism involves a catalytic cycle similar to the Suzuki coupling. wikipedia.org Sterically hindered and electron-rich ligands on the palladium catalyst often accelerate the reaction. harvard.edu

Table 2: General Conditions for Stille Coupling of Aryl Bromides

| Parameter | Typical Reagents/Conditions | Role in Reaction |

| Electrophile | This compound | Halide source |

| Nucleophile | Organostannane (R-SnBu₃) | Source of the coupling partner (R group) |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Palladium(0) source for the catalytic cycle |

| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ | Modulates catalyst activity and stability |

| Solvent | Toluene, DMF, THF, Dioxane | Reaction medium |

| Additives | CuI, LiCl | Can accelerate the transmetalation step |

| Temperature | 50-120 °C | Reaction temperature |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org When reacting an aryl bromide like this compound with a vinyl ether, the reaction can lead to either α- or β-arylated products. The regioselectivity of the arylation on the vinyl ether double bond is a critical aspect of this transformation.

For electron-rich olefins like butyl vinyl ether, achieving high regioselectivity can be challenging, often resulting in a mixture of products. liv.ac.uk However, specific catalytic systems have been developed to favor the formation of the internal, α-arylated product. The use of bidentate phosphine (B1218219) ligands, such as 1,3-bis(diphenylphosphino)propane (dppp), in combination with a palladium source like Pd(OAc)₂, can strongly direct the reaction towards α-substitution. liv.ac.uk The reaction is typically performed in polar aprotic solvents like DMSO or ionic liquids. researchgate.netorganic-chemistry.org

Table 3: Conditions for Regioselective Heck Arylation of Butyl Vinyl Ether with Aryl Bromides

| Parameter | Reagents/Conditions for α-Arylation | Purpose |

| Aryl Halide | This compound | Arylating agent |

| Alkene | Butyl vinyl ether | Vinyl partner |

| Catalyst | Pd(OAc)₂ | Palladium source |

| Ligand | 1,3-bis(diphenylphosphino)propane (dppp) | Directs regioselectivity to the α-position |

| Base | NEt₃, NaOAc | Neutralizes HBr formed during the reaction |

| Solvent | DMSO, [bmim][BF₄] (ionic liquid) | Reaction medium promoting the desired pathway |

| Temperature | 110-120 °C | Provides thermal energy for the reaction |

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the classic SNAr mechanism proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. lumenlearning.com

However, this reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. wikipedia.orglumenlearning.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

The structure of this compound lacks any such activating groups on the brominated ring. The substituents present (an ether linkage and an alkyl chain) are not sufficiently electron-withdrawing to facilitate the formation of the high-energy Meisenheimer complex under standard conditions. lumenlearning.com Consequently, the bromine atom on this compound is highly resistant to displacement by nucleophiles via the SNAr pathway. While some concerted SNAr mechanisms have been reported for non-activated aryl halides, they typically require very specific and often harsh reaction conditions. rsc.orgnih.gov

Radical Reactions and Benzylic Bromination

While the bromine atom on the aromatic ring is the focus of cross-coupling, the benzylic position (the -CH₂- group) is susceptible to radical reactions. The C-H bonds at the benzylic position are significantly weaker than typical sp³ C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. chemistrysteps.comlibretexts.org

A key reaction exploiting this reactivity is benzylic bromination, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light (hν). masterorganicchemistry.commychemblog.com This reaction, known as the Wohl-Ziegler bromination, is highly selective for the benzylic position over other sites, including the aromatic ring. masterorganicchemistry.commychemblog.com

In the case of this compound, treatment with NBS would be expected to selectively replace one of the benzylic hydrogens with a bromine atom, yielding 1-bromo-1-(3-bromobenzyloxy)-4-chlorobenzene. The reaction proceeds via a free-radical chain mechanism. chemistrysteps.com It is important to use non-polar solvents like carbon tetrachloride (CCl₄) to ensure that the reaction follows the radical pathway, as polar solvents can promote ionic reactions. mychemblog.com Further reaction with NBS could potentially lead to dibromination at the benzylic position. nih.gov

Reactions Involving the Chlorine Moiety

The 4-chlorophenyl group of the molecule can undergo reactions typical of aryl chlorides, although its reactivity is generally lower than that of the corresponding aryl bromide.

The carbon-chlorine bond in this compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-nitrogen bonds. However, a significant challenge in selectively functionalizing the C-Cl bond is the presence of the more reactive C-Br bond in the other aromatic ring. In typical palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is I > Br > Cl > F. Consequently, reactions will preferentially occur at the 3-bromo position.

Achieving selective cross-coupling at the 4-chloro position in the presence of the bromo substituent requires specialized catalytic systems. Combinations of N-heterocyclic carbenes (NHCs) with iron, cobalt, or nickel fluorides have shown high selectivity for the cross-coupling of aryl chlorides. acs.org For instance, iron fluorides combined with a saturated NHC ligand, such as SIPr, can effectively catalyze the coupling of aryl chlorides with Grignard reagents, potentially leaving the C-Br bond intact under carefully controlled conditions. acs.org

Furthermore, the development of palladium catalysts with specific ligands can also tune the reactivity. While most palladium systems favor C-Br activation, certain bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands might enable the activation of aryl chlorides, although selectivity remains a significant hurdle. acs.orgnih.govresearchgate.net The Suzuki-Miyaura coupling of electron-poor aryl chlorides has been achieved with very low catalyst loadings in water, suggesting that the electronic nature of the substrate is a key factor. rsc.org

Table 1: Representative Catalyst Systems for Aryl Chloride Cross-Coupling

| Catalyst System | Coupling Reaction | Substrate Scope | Key Features |

| Pd(OAc)₂ / IPr·HCl | Suzuki-Miyaura | Electron-deficient aryl chlorides | Comparable to systems with phosphine ligands. acs.orgnih.gov |

| Iron Fluoride (B91410) / SIPr | Kumada | Aryl chlorides | High selectivity for C-Cl bonds. acs.org |

| Pd/C | Suzuki-Miyaura | Aryl chlorides | Ligandless, heterogeneous system. researchgate.net |

| Pd(OAc)₂ / X-Phos | Buchwald-Hartwig | Aryl chlorides | Effective for amination reactions. beilstein-journals.org |

This table presents general catalyst systems known to be effective for aryl chloride cross-coupling and does not represent specific experimental results for this compound.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the chlorine atom with a nucleophile. This reaction proceeds through an addition-elimination mechanism, which requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. wikipedia.orglumenlearning.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. lumenlearning.comlibretexts.org

The 4-chlorophenyl ring of this compound lacks such strong activating groups. The ether oxygen is an electron-donating group by resonance and only weakly electron-withdrawing by induction, which is insufficient to facilitate an SNAr reaction under standard conditions. pressbooks.pubyoutube.com Therefore, nucleophilic substitution of the chlorine atom is generally unfavorable and would require harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles or bases. pressbooks.pubrsc.orgacs.org Reports on SNAr reactions of non-activated aryl chlorides are rare but can be achieved with specific reagents like amide enolates or under conditions that promote a benzyne mechanism. pressbooks.pubrsc.org

Reactivity of the Ether Linkage

The ether linkage in this compound is a point of potential transformation, primarily through cleavage reactions.

The cleavage of the C(aryl)-O bond in aryl ethers is a synthetically useful transformation. This can be achieved through various reductive methods, often employing transition metal catalysts. recercat.catrsc.orgrsc.org

Several catalytic systems have been developed for the reductive cleavage of aryl ether C-O bonds.

Nickel-Based Catalysts: Nickel catalysts, often in combination with N-heterocyclic carbene ligands, are effective for the reductive cleavage of the C-O bonds of aryl ethers. nih.gov Some systems can even operate in the absence of an external reductant, where the alkoxy group of the substrate serves as an internal hydrogen source. nih.govresearchgate.net This approach offers high chemoselectivity, allowing for the reduction of an alkoxy group in the presence of other reducible functionalities like alkenes and ketones. nih.gov

Photocatalytic Systems: Visible-light-induced photocatalysis offers a mild method for C-O bond cleavage. acs.org Carbazole-based organic photocatalysts can facilitate the single-electron transfer to the aryl ether, leading to C-O bond scission. The efficiency of these systems can be enhanced by additives like cesium carbonate. acs.org Merging photoredox catalysis with Lewis acid catalysis has also been shown to be effective for the cleavage of diaryl ether C-O bonds at room temperature. d-nb.info

Transition-Metal-Free Systems: Reductive cleavage of aryl ethers can also be accomplished without transition metals. A combination of triethylsilane and a common base like potassium tert-butoxide provides a powerful reductive system capable of cleaving C-O bonds in aromatic ethers. researchgate.net Similarly, LiAlH₄ combined with KOtBu has been reported to reductively cleave aryl C-O bonds to yield arenes. researchgate.net

Table 2: Catalytic Systems for Reductive C-O Bond Cleavage of Aryl Ethers

| Catalyst/Reagent | Reductant | Key Features |

| Nickel / NHC Ligand | External (e.g., hydrosilane) or Internal | High efficiency for unactivated aryl ethers. nih.govresearchgate.net |

| Carbazole Photocatalyst | Electron Donor | Visible-light mediated, mild conditions. acs.org |

| Et₃SiH / KOtBu | Triethylsilane | Transition-metal-free. researchgate.net |

| LiAlH₄ / KOtBu | Lithium Aluminium Hydride | Catalyst-free, produces arenes. researchgate.net |

This table summarizes general catalytic systems for aryl ether cleavage and does not represent specific experimental results for this compound.

The benzylic C-H bonds in this compound are susceptible to functionalization through transition-metal-catalyzed C-H activation. This strategy allows for the direct formation of new bonds at the carbon adjacent to the ether oxygen and the brominated phenyl ring.

Rhodium-Catalyzed Reactions: Dirhodium catalysts are effective in mediating the functionalization of benzylic C-H bonds. researchgate.netacs.org For instance, rhodium-catalyzed insertions of aryldiazoacetates into the benzylic C-H bonds of benzyl (B1604629) silyl ethers have been achieved with high diastereoselectivity and enantioselectivity. acs.orgorganic-chemistry.orgemory.edu Similar reactivity can be anticipated for this compound, allowing for the introduction of various functional groups at the benzylic position. Bulky rhodium carbenes can lead to highly site-selective functionalization of less activated benzylic C-H bonds. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for benzylic C-H functionalization, enabling the formation of C-C, C-O, and C-N bonds. researchgate.netnih.gov For example, palladium-catalyzed acyloxylation allows for the direct benzylation of carboxylic acids with toluenes. organic-chemistry.orglabxing.com Such methods could be adapted to functionalize the benzylic position of this compound. Ligand-directed C-H functionalization can also be employed to achieve high selectivity. nih.gov

These C-H functionalization reactions provide a direct and atom-economical route to elaborate the structure of this compound, offering alternatives to traditional methods that require pre-functionalization.

C-H Functionalization at the Benzylic Position of the Ether

Site-Selective Benzylation and Related Transformations

Site-selective benzylation of this compound would involve the introduction of a second benzyl group onto one of the aromatic rings through a C-H activation/functionalization pathway. There is no specific literature detailing this transformation for this substrate. However, the most probable pathway for such a reaction would be a Friedel-Crafts benzylation, an electrophilic aromatic substitution reaction.

In a hypothetical Friedel-Crafts reaction using a benzylating agent (e.g., benzyl chloride with a Lewis acid catalyst), the site of substitution would be determined by the directing effects of the substituents already present on the two phenyl rings.

On the 3-bromobenzyl ring: This ring is substituted with an activating ortho-, para-directing ether group (-OCH₂Ar') and a deactivating ortho-, para-directing bromine atom (-Br). The powerful activating effect of the ether oxygen would dominate, directing the incoming benzyl electrophile to the positions ortho and para to it (positions 2, 4, and 6). Position 2 might experience some steric hindrance.

On the 4-chlorophenyl ring: This ring is substituted with the ether linkage (-O-) which is activating and ortho-directing (to positions 2 and 6, as position 4 is blocked) and a chlorine atom (-Cl) which is deactivating but also ortho-, para-directing. Both groups direct the electrophile to the same positions (2 and 6 relative to the ether linkage).

Competition between the two rings would favor substitution on the ring that is, on balance, more activated. The presence of two deactivating halogens (Br and Cl) complicates this prediction, but the activating nature of the ether linkage is the most significant factor. The reaction conditions would need to be carefully controlled to favor mono-benzylation and avoid poly-alkylation.

Table 1: General Conditions for Friedel-Crafts Benzylation of Arenes

| Benzylating Agent | Catalyst | Typical Arene Substrate | Potential Outcome |

|---|---|---|---|

| Benzyl Chloride | AlCl₃, FeCl₃ | Toluene, Benzene | Benzylation of the aromatic ring |

| Benzyl Alcohol | H₂SO₄, BF₃·OEt₂ | Phenols, Anisoles | Benzylation of the aromatic ring |

Oxidative Transformations of the Ether Functionality

The ether linkage in this compound, specifically the benzylic C-O bond, is susceptible to oxidative cleavage. This is a common transformation for benzyl ethers, which are often used as protecting groups for alcohols precisely because they can be removed under oxidative conditions that leave other functional groups intact acs.orgnih.govorganic-chemistry.org. The reaction involves the oxidation of the benzylic methylene (B1212753) (-CH₂-) group.

The expected products from the complete oxidative cleavage of the ether functionality would be 3-bromobenzaldehyde and 4-chlorophenol (B41353) . A variety of reagents are known to effect this transformation on benzyl ethers, and it is anticipated that they would be effective for this substrate.

Key methods for the oxidative cleavage of benzyl ethers include:

N-Bromosuccinimide (NBS): This reagent can be used to selectively oxidize benzyl methyl ethers to either aromatic aldehydes or methyl esters, depending on the stoichiometry and conditions nih.gov. For a diaryl ether, cleavage to the aldehyde and phenol (B47542) is expected.

Aqueous Bromine (Br₂): Aqueous bromine is an effective oxidizing agent for ethers that contain an α-hydrogen, proceeding via an ionic dark reaction to give quantitative yields under mild conditions (pH 1-6 at 25°C) mdma.ch.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a widely used reagent for the cleavage of benzyl ethers, particularly electron-rich systems like p-methoxybenzyl (PMB) ethers. However, its use has been extended to simple benzyl ethers, often with photoirradiation to facilitate the reaction nih.govnih.gov.

Hypervalent Iodine Reagents: Reagents such as m-iodoxybenzoic acid (mIBX) can directly oxidize benzyl ethers to the corresponding benzoate esters, though cleavage to the aldehyde is also a feasible pathway siu.edu.

Table 2: Selected Reagents for Oxidative Cleavage of Benzyl Ethers

| Reagent | Typical Conditions | Expected Products from Substrate | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | CCl₄, heat or light | 3-Bromobenzaldehyde, 4-Chlorophenol | nih.gov |

| Aqueous Bromine (Br₂) | H₂O, pH 1-6, 25°C | 3-Bromobenzoic acid, 4-Chlorophenol | mdma.ch |

Electrophilic Aromatic Substitution on Both Phenyl Rings

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for this molecule. The regiochemical outcome of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation is governed by the directing effects of the substituents on each ring libretexts.orguomustansiriyah.edu.iqmasterorganicchemistry.com.

Analysis of the 3-Bromobenzyl Ring: This ring contains two substituents: the ether linkage at C1 (-OCH₂-(4-chlorophenyl)) and the bromine atom at C3.

Ether Linkage: The oxygen atom is strongly activating and ortho-, para-directing due to its ability to donate a lone pair of electrons via resonance. It directs incoming electrophiles to positions 2, 4, and 6.

Bromine Atom: Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of lone pair donation via resonance. It directs incoming electrophiles to positions 2, 4, and 6.

The directing effects are synergistic, strongly favoring substitution at positions 2, 4, and 6. The activating ether group will be the dominant director, making this ring more reactive than the 4-chlorophenyl ring. Steric hindrance from the bulky benzyloxy group may slightly disfavor substitution at position 2 compared to positions 4 and 6.

Analysis of the 4-Chlorophenyl Ring: This ring contains two substituents: the ether linkage at C1 (-O-CH₂(3-bromophenyl)) and the chlorine atom at C4.

Ether Linkage: As before, this is a strongly activating, ortho-, para-directing group. Since the para position (C4) is blocked by chlorine, it directs incoming electrophiles to positions 2 and 6.

Chlorine Atom: This is a deactivating, ortho-, para-directing group. Since the para position is occupied by the ether, it directs to positions 2 and 6.

Here again, the directing effects are reinforcing, pointing an incoming electrophile to the positions ortho to the ether linkage (C2 and C6). However, this ring is likely less reactive than the 3-bromobenzyl ring because the deactivating effect of chlorine is generally stronger than that of bromine in EAS.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Substituents | Directing Effect | Predicted Major Substitution Site(s) |

|---|---|---|---|

| 3-Bromobenzyl | -OCH₂Ar' (at C1) -Br (at C3) | Activating, o,p-directing Deactivating, o,p-directing | C4, C6, and C2 |

| 4-Chlorophenyl | -O-CH₂Ar (at C1) -Cl (at C4) | Activating, o,p-directing Deactivating, o,p-directing | C2 and C6 |

Stereoselective and Regioselective Transformations of this compound

Regioselective Transformations: Beyond electrophilic aromatic substitution, other regioselective reactions are highly plausible. The most notable is the selective functionalization of the carbon-bromine bond. The C-Br bond is generally more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions. This difference in reactivity allows for highly regioselective transformations.

For example, reactions such as Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) could be performed selectively at the C-Br bond on the 3-bromobenzyl ring, leaving the C-Cl bond on the 4-chlorophenyl ring intact. This provides a powerful synthetic handle for further molecular elaboration.

Stereoselective Transformations: The parent molecule, this compound, is achiral and lacks any stereocenters. Therefore, stereoselective transformations would necessitate the introduction of chirality into the molecule. There is no specific research documenting such transformations for this compound.

Theoretically, stereocenters could be introduced through several methods:

Asymmetric Catalysis: Following a regioselective Friedel-Crafts acylation on one of the rings to introduce a ketone, the ketone could be asymmetrically reduced using a chiral catalyst (e.g., a Noyori-type hydrogenation catalyst) to produce a single enantiomer of the corresponding secondary alcohol.

Chiral Reagents: Use of chiral reagents to effect a transformation that creates a new stereocenter.

Cleavage and Derivatization: While not a transformation of the intact molecule, cleavage of the ether could yield 4-chlorophenol, which could then be used in stereoselective syntheses. Research has shown that related benzyl diaryl ethers can undergo cleavage with high diastereoselectivity, suggesting that the stereochemical environment can be controlled in similar systems rsc.org.

Without specific experimental data, any discussion of stereoselectivity remains speculative, but it would be governed by the established principles of asymmetric synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Detailed ¹H and ¹³C NMR Assignments of 3-Bromobenzyl-(4-chlorophenyl)ether

While specific experimental spectra for this compound are not widely available in the public domain, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds.

The ¹H NMR spectrum would feature distinct signals for the aromatic protons on both the 3-bromobenzyl and 4-chlorophenyl rings, as well as a characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons. The protons on the 3-bromobenzyl ring are expected to show complex splitting patterns due to their meta and ortho relationships. The 4-chlorophenyl ring protons would likely appear as two distinct doublets, characteristic of a para-substituted aromatic system.

The ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbon of the methylene bridge would be found in the aliphatic region, while the aromatic carbons would appear in the downfield region. The carbons directly bonded to the bromine and chlorine atoms, as well as the ether-linked carbons, would exhibit characteristic chemical shifts influenced by the electronegativity and anisotropic effects of the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | ~5.0 | ~70 |

| C-O (4-chlorophenyl) | - | ~157 |

| C-Cl (4-chlorophenyl) | - | ~129 |

| CH (4-chlorophenyl) | ~6.9 (d), ~7.2 (d) | ~116, ~129 |

| C-O-CH₂ (3-bromobenzyl) | - | ~139 |

| C-Br (3-bromobenzyl) | - | ~122 |

| CH (3-bromobenzyl) | ~7.2-7.5 (m) | ~125-130 |

Note: These are predicted values and may vary from experimental data.

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Structure Assignment

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the individual aromatic rings, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is particularly useful for assigning the carbons in the aromatic rings and the benzylic methylene group.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. sigmaaldrich.comnih.gov This technique would be instrumental in connecting the 3-bromobenzyl and 4-chlorophenyl fragments across the ether linkage by showing correlations between the benzylic protons and the carbons of the 4-chlorophenyl ring, and vice-versa.

Variable Temperature NMR Studies for Conformational Dynamics

The ether linkage in diaryl ethers allows for rotational freedom, leading to different spatial arrangements or conformations of the aromatic rings. Variable temperature (VT) NMR studies can provide insight into these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the broadening and sharpening of signals. These changes can indicate the presence of different conformers and allow for the determination of the energy barriers to rotation around the C-O bonds. For this compound, VT-NMR could elucidate the preferred orientation of the two aromatic rings relative to each other.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.

Vibrational Modes Associated with Aryl Ether and Halogenated Aromatic Linkages

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

Aryl Ether Linkage: The asymmetric C-O-C stretching vibration of the aryl ether is expected to produce a strong band in the IR spectrum, typically in the region of 1270-1230 cm⁻¹. The symmetric stretch may be observed in the Raman spectrum around 1050-1000 cm⁻¹.

Halogenated Aromatic Linkages: The C-Br stretching vibration typically appears as a band in the lower frequency region of the IR spectrum, around 600-500 cm⁻¹. The C-Cl stretching vibration is also found in the fingerprint region, generally between 750-550 cm⁻¹.

Analysis of Characteristic Absorption Bands

In addition to the key linkages, other characteristic bands would be present. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can also be informative about the substitution pattern of the aromatic rings.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | Stretch | 1600-1450 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1270-1230 |

| C-Cl | Stretch | 750-550 |

| C-Br | Stretch | 600-500 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The theoretical exact mass of this compound (C₁₃H₁₀BrClO) is calculated to be 295.9603 g/mol . This value is derived from the sum of the exact masses of the most abundant isotopes of each element in the molecule.

An experimental HRMS analysis of this compound would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

| Element | Count | Most Abundant Isotope | Exact Mass (Da) | Total Mass Contribution (Da) |

|---|---|---|---|---|

| Carbon (C) | 13 | ¹²C | 12.000000 | 156.000000 |

| Hydrogen (H) | 10 | ¹H | 1.007825 | 10.07825 |

| Bromine (Br) | 1 | ⁷⁹Br | 78.918337 | 78.918337 |

| Chlorine (Cl) | 1 | ³⁵Cl | 34.968853 | 34.968853 |

| Oxygen (O) | 1 | ¹⁶O | 15.994915 | 15.994915 |

| Total Theoretical Exact Mass | 295.960355 |

Fragmentation Pathways of this compound and its Derivatives

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the general principles of mass spectrometry for ethers and halogenated aromatic compounds.

The initial ionization would form the molecular ion [C₁₃H₁₀BrClO]⁺•. The most likely fragmentation pathways would involve cleavage of the ether bond, which is a common fragmentation route for ethers. libretexts.orgscribd.com

One probable fragmentation is the cleavage of the C-O bond to generate a benzyl-type cation.

Pathway 1: Formation of the 3-bromobenzyl cation. Cleavage of the bond between the benzylic carbon and the ether oxygen would result in the formation of the 3-bromobenzyl cation ([C₇H₆Br]⁺) with a theoretical m/z of 169.97. The other fragment would be the 4-chlorophenoxy radical.

Pathway 2: Formation of the 4-chlorophenyl cation. Cleavage of the bond between the 4-chlorophenyl ring and the ether oxygen could lead to the formation of the 4-chlorophenyl cation ([C₆H₄Cl]⁺) with a theoretical m/z of 111.00.

Pathway 3: Alpha-cleavage. Cleavage of the C-C bond adjacent to the oxygen atom in the benzyl (B1604629) group is also a possibility, though likely less favored than the formation of the stable benzyl cation.

Further fragmentation of these primary ions could also occur. For instance, the 3-bromobenzyl cation could lose a bromine atom to form a C₇H₆⁺ ion. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in characteristic isotopic patterns for fragments containing these atoms, aiding in their identification.

| Proposed Fragment Ion | Chemical Formula | Theoretical m/z | Origin |

|---|---|---|---|

| Molecular Ion | [C₁₃H₁₀BrClO]⁺• | 295.96 | Ionization of parent molecule |

| 3-Bromobenzyl cation | [C₇H₆Br]⁺ | 169.97 | Cleavage of C-O bond |

| 4-Chlorophenyl cation | [C₆H₄Cl]⁺ | 111.00 | Cleavage of C-O bond |

| Tropylium ion from benzyl fragment | [C₇H₇]⁺ | 91.05 | Rearrangement of benzyl fragment |

| Phenyl cation | [C₆H₅]⁺ | 77.04 | Loss of chlorine from 4-chlorophenyl cation |

X-ray Crystallography

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.

Solid-State Structural Analysis of this compound

The bond lengths and angles within the phenyl rings are expected to be typical for aromatic systems. The C-Br and C-Cl bond lengths will be consistent with those observed in other brominated and chlorinated aromatic compounds. The C-O-C bond angle of the ether linkage will likely be in the range of 110-120 degrees, characteristic of diaryl or alkyl-aryl ethers.

| Parameter | Predicted Value/Characteristic |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common for such molecules |

| Dihedral Angle (between phenyl rings) | Expected to be non-zero, indicating a twisted conformation |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O-C Bond Angle | ~115-120° |

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is determined by a variety of intermolecular forces. For this compound, several types of interactions are expected to play a crucial role in the crystal packing.

π-π Stacking: The presence of two aromatic rings suggests that π-π stacking interactions will be a significant factor in the crystal packing, where the electron-rich π systems of adjacent phenyl rings align. nih.govresearchgate.net

Halogen Bonding: Both bromine and chlorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species and interacts with a nucleophile (such as the ether oxygen or the π system of a neighboring ring).

C-H···π Interactions: The hydrogen atoms on the phenyl rings can interact with the electron-rich π-systems of adjacent molecules.

Computational and Theoretical Investigations of 3 Bromobenzyl 4 Chlorophenyl Ether

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 3-Bromobenzyl-(4-chlorophenyl)ether, these calculations unveil details about its electronic structure, conformational possibilities, and inherent reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By applying DFT, researchers can determine the distribution of electron density, which is crucial for understanding chemical reactivity and intermolecular interactions. researchgate.net For halogenated aromatic compounds like this compound, DFT studies reveal how the presence and position of bromine and chlorine atoms influence the electronic properties. nih.gov

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate the electronic properties of structurally similar compounds. bohrium.comresearchgate.net These studies provide data on polarizability, quadrupole moments, and other electronic descriptors which are highly dependent on the halogenation pattern. nih.gov Such information is instrumental in understanding the molecule's behavior in various chemical environments.

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its physical and chemical properties. Computational methods allow for a thorough exploration of the possible conformations of this compound and the associated energy landscapes. By calculating the energy of different spatial arrangements, the most stable conformers can be identified.

For analogous molecules, computational studies have been used to determine the relative stabilities of different isomers, such as (E) and (Z) isomers in Schiff base compounds. aun.edu.eg These calculations, validated against experimental data like X-ray crystallography where available, provide a reliable picture of the molecule's preferred geometry. aun.edu.eg The energy landscape reveals the energy barriers between different conformations, offering insights into the molecule's flexibility and the likelihood of conformational changes.

Reactivity Descriptors (Frontier Molecular Orbitals, Electrostatic Potential)

Reactivity descriptors derived from quantum chemical calculations help predict how a molecule will interact with other chemical species. Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and stability. nih.govmdpi.com A smaller gap suggests higher reactivity. mdpi.com

The molecular electrostatic potential (MEP) map is another vital descriptor. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is invaluable for predicting the sites of electrophilic and nucleophilic attack, thus guiding the understanding of intermolecular interactions. nih.gov

Table 1: Calculated Reactivity Descriptors for Related Phenyl Ether Compounds

| Descriptor | Value | Significance |

| HOMO-LUMO Energy Gap (ΔE) | Varies (e.g., 4.12 eV - 5.09 eV for similar structures) nih.govmdpi.com | Indicates chemical reactivity and stability. mdpi.com |

| Chemical Hardness (η) | Directly related to ΔE | A larger value signifies greater stability. mdpi.com |

| Electron Affinity (A) | Varies | Relates to the ability to accept an electron. mdpi.com |

| Ionization Potential (I) | Varies | Relates to the energy required to remove an electron. mdpi.com |

Note: The values presented are illustrative and based on studies of structurally similar compounds. Specific values for this compound would require dedicated calculations.

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the intricate details of chemical reactions, including the identification of transient species and the energetic pathways that govern the transformation.

Computational Elucidation of Transition States for Key Transformations

Understanding the mechanism of a chemical reaction requires the identification of transition states—the high-energy structures that exist fleetingly between reactants and products. DFT calculations are frequently employed to model reaction pathways and locate these transition states. researchgate.net For reactions involving molecules like this compound, such as cross-coupling or cleavage reactions, computational studies can map out the entire reaction coordinate.

For instance, in Suzuki-Miyaura cross-coupling reactions of similar brominated aromatic compounds, DFT has been used to analyze the structural and electronic aspects of the reactants, products, and potential intermediates. mdpi.com This allows for a detailed understanding of how the catalyst interacts with the substrate and facilitates the reaction.

Energy Barriers and Reaction Pathways for Cross-Coupling and Cleavage Reactions

By calculating the energy of reactants, transition states, and products, computational methods can determine the energy barriers (activation energies) for chemical reactions. This information is crucial for predicting reaction rates and understanding why certain reaction pathways are favored over others.

In the context of cross-coupling reactions, computational studies can compare the energy profiles of different catalytic cycles, helping to optimize reaction conditions. For ether cleavage reactions, theoretical models can shed light on the mechanism, whether it proceeds through an oxidative addition, nucleophilic attack, or another pathway. Recent studies on electrochemical reactions have proposed plausible mechanisms based on experimental observations and computational support, identifying key radical intermediates and their coupling to form the final products. acs.org

Role of Substituent Effects on Reactivity (Bromine vs. Chlorine)

In a general context, both bromine and chlorine are halogens and exhibit an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). However, their electronegativity and polarizability differ, which would uniquely influence the electronic properties of the molecule. A comparative study would typically involve calculating and comparing reactivity descriptors such as:

Local Reactivity Descriptors: Fukui functions or dual descriptors to identify the most reactive sites within the molecule for specific types of reactions.

Without specific computational studies on this compound, a quantitative comparison of the electronic influence of the bromine atom on the benzyl (B1604629) ring versus the chlorine atom on the phenyl ring remains speculative.

Molecular Dynamics Simulations

Dynamic Behavior and Intermolecular Interactions in Solution

Currently, there are no specific molecular dynamics (MD) simulation studies available for this compound in the scientific literature. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules over time.

For a molecule like this compound, an MD simulation in a solvent (e.g., water, DMSO) would provide insights into:

Conformational Dynamics: The flexibility of the ether linkage and the rotational freedom of the two aromatic rings. This would reveal the most stable conformations in a solution environment.

Solvation Shell Structure: How solvent molecules arrange around the solute, particularly around the polar ether linkage and the halogen substituents.

Intermolecular Interactions: The nature and lifetime of non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding between the solute and solvent molecules.

Such simulations would be instrumental in understanding how the molecule behaves in a realistic chemical environment, which is crucial for predicting its physical properties and potential biological interactions.

Spectroscopic Property Prediction

Theoretical Prediction of NMR Chemical Shifts and IR Frequencies

While experimental spectroscopic data may exist, specific peer-reviewed computational studies detailing the theoretical prediction of NMR chemical shifts and IR frequencies for this compound are not available.

Theoretical predictions of spectroscopic data are typically performed using quantum chemical calculations, such as DFT. These calculations can provide valuable information that aids in the interpretation of experimental spectra.

¹H and ¹³C NMR Chemical Shifts: Theoretical calculations can predict the chemical shifts of each proton and carbon atom in the molecule. These predictions are based on the calculated magnetic shielding tensors for each nucleus. Comparing theoretical shifts with experimental data helps in the unambiguous assignment of signals. General principles suggest that protons on the carbon adjacent to the ether oxygen would be shifted downfield (around 3.4-4.5 ppm). pressbooks.pub Similarly, ether carbon atoms typically resonate in the 50-80 δ range in ¹³C NMR spectra. pressbooks.pub

IR Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to different molecular motions. For ethers, a characteristic C-O-C stretching vibration is expected. In aryl alkyl ethers, two strong absorption bands are typically observed for C-O stretching, often around 1050 cm⁻¹ and 1250 cm⁻¹. pressbooks.pub

Below is a hypothetical table illustrating what theoretically predicted data would look like for this molecule.

| Atom/Bond | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) | Vibrational Mode |

| -CH₂- | Data not available | Data not available | Data not available | C-H Stretch/Bend |

| Aromatic C-H | Data not available | - | Data not available | C-H Stretch |

| Aromatic C-Br | - | Data not available | Data not available | C-Br Stretch |

| Aromatic C-Cl | - | Data not available | Data not available | C-Cl Stretch |

| Aromatic C-O | - | Data not available | Data not available | - |

| C-O-C | - | - | Data not available | Asymmetric/Symmetric Stretch |

Applications in Advanced Organic Synthesis and Materials Science

Theoretical Applications as a Versatile Synthetic Intermediate

The presence of two distinct halogen atoms on different aromatic rings, connected by an ether linkage, theoretically equips 3-Bromobenzyl-(4-chlorophenyl)ether for a range of synthetic transformations.

Potential as a Building Block for Complex Polyaromatic Systems

The bromine and chlorine atoms on the phenyl rings of this compound could serve as handles for sequential cross-coupling reactions, such as Suzuki or Sonogashira couplings. This would allow for the stepwise and controlled construction of complex polyaromatic systems. For instance, the more reactive bromo group could be selectively coupled with an arylboronic acid, followed by a second coupling at the chloro-substituted ring, leading to the formation of unsymmetrical biaryl or polyaryl structures. These structures are of interest in medicinal chemistry and materials science.

Hypothetical Role in Cascade and Multi-Component Reactions

Cascade reactions, where a single reaction setup initiates a series of consecutive transformations, and multi-component reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for building molecular complexity efficiently. researchgate.netacs.orgmdpi.comnih.govnih.govnih.govorganic-chemistry.orgsemanticscholar.orgrsc.org Theoretically, the reactive sites within this compound could be exploited in such reactions. For example, the benzylic position could potentially be involved in reactions following an initial transformation at one of the halogenated rings. However, there is no specific literature demonstrating the use of this compound in such reactions.

Postulated Potential in Polymer and Materials Chemistry

The structure of this compound also suggests its utility in the development of functional polymers and advanced materials.

Incorporation into Functional Polymers

The dihalogenated nature of this compound makes it a potential candidate as a monomer or a functional linker in polymerization reactions. For instance, it could be used in polycondensation reactions, where the ether linkage would become an integral part of the polymer backbone. The bromine and chlorine atoms could either be retained for post-polymerization modification or participate directly in the polymerization process, for example, in Ullmann-type couplings to form poly(arylene ether)s. mdpi.com The incorporation of halogen atoms can also impart specific properties, such as flame retardancy or increased refractive index, to the resulting polymer.

Precursor for Advanced Materials with Specific Optical or Electronic Properties

The synthesis of materials with tailored optical or electronic properties is a major focus of modern materials science. researchgate.net The aromatic rings and halogen atoms of this compound could be modified to create conjugated systems with interesting photophysical or electronic characteristics. For example, the introduction of chromophoric or electronically active groups via cross-coupling reactions could lead to the formation of new materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ether linkage provides flexibility, which can influence the morphology and processing of these materials.

While the specific applications of this compound remain to be experimentally validated and reported in peer-reviewed literature, its chemical structure provides a strong basis for its potential utility in both advanced organic synthesis and materials chemistry. Further research is needed to explore and realize these possibilities.

Future Research Directions and Perspectives

Exploration of Unconventional Reactivity Modes for 3-Bromobenzyl-(4-chlorophenyl)ether

The presence of two different halogen atoms on the aromatic rings of this compound invites the exploration of unconventional reactivity. The differential reactivity of the C-Br and C-Cl bonds is a key feature to be exploited. Generally, the C-Br bond is more reactive than the C-Cl bond in many catalytic cross-coupling reactions. This difference could be harnessed for selective sequential functionalization.

Future research could focus on:

Orthogonal Functionalization: Developing catalytic systems that can selectively activate the C-Br bond while leaving the C-Cl bond intact, and vice versa. This would allow for the stepwise introduction of different functional groups, leading to the synthesis of complex, multifunctional molecules.

Radical Reactions: Investigating photoinduced or radical-initiated reactions could unveil novel reactivity patterns. For instance, the cleavage of the C-Br or C-Cl bonds to generate aryl radicals could be explored for C-C or C-heteroatom bond formation. Studies on related compounds like diaryl diselenides have shown that photoirradiation can induce the formation of radicals that participate in subsequent bond-forming reactions. nih.gov

Mechanistic Studies: Detailed mechanistic studies of the hydrodehalogenation of related chlorobromobenzene isomers have shown that reactivity is influenced by both electronic effects and steric hindrance. researchgate.net Similar investigations on this compound could provide fundamental insights into the factors governing the selective activation of C-halogen bonds.

Development of Asymmetric Synthesis Approaches to Chiral Analogs

The field of asymmetric catalysis has seen significant advances in the synthesis of chiral diaryl ethers, which are present in numerous natural products and bioactive molecules. snnu.edu.cnnih.gov Developing asymmetric routes to chiral analogs of this compound, where chirality arises from restricted rotation around the C-O-C bond (atropisomerism), is a promising research avenue.

Key research directions include:

Organocatalyzed Desymmetrization: Recent studies have demonstrated the use of chiral phosphoric acids to catalyze the enantioselective desymmetrization of prochiral diaryl ethers, yielding axially chiral products with high enantioselectivity. researchgate.netnih.gov This approach could be adapted to precursors of this compound.

Transition-Metal Catalyzed Atroposelective Coupling: The development of chiral ligands for transition metals like copper or palladium could enable the direct atroposelective synthesis of chiral diaryl ethers from corresponding aryl halides and phenols.

Dynamic Kinetic Resolution: For racemic mixtures of chiral diaryl ethers, dynamic kinetic resolution strategies could be employed to convert the mixture into a single enantiomer. researchgate.net

The table below summarizes some successful approaches to the asymmetric synthesis of axially chiral diaryl ethers that could be adapted for analogs of this compound.

| Catalytic Strategy | Catalyst/Ligand Type | Key Feature | Reference |

| Enantioselective Desymmetrization | Chiral Phosphoric Acid | Organocatalyzed amination of symmetric diamine precursors. | nih.gov |

| Atroposelective Acylation | Chiral Phosphoric Acid | Desymmetrization of prochiral diamines with achiral azlactones. | snnu.edu.cn |

| Asymmetric Povarov Reaction | Chiral Phosphoric Acid | Desymmetrization followed by aromatization to yield quinoline-based diaryl ethers. | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to enhance efficiency, safety, and scalability. nih.gov Integrating the synthesis of this compound and its derivatives into such platforms is a logical next step.

Future work could involve:

Continuous Flow Synthesis: The synthesis of diaryl ethers has been successfully demonstrated in continuous flow systems, for instance, using a polymer-supported fluoride (B91410) reagent in supercritical CO2. rsc.orgrsc.orgnih.govox.ac.ukdeepdyve.com A similar fixed-bed continuous flow process could be developed for the synthesis of this compound, potentially improving yield and purity while simplifying purification.

Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperatures) to find the optimal parameters for the synthesis or functionalization of this compound. imperial.ac.uksigmaaldrich.comchemspeed.com These platforms can perform reactions, analyze the outcomes, and even use machine learning algorithms to suggest the next set of experiments. nih.gov

Multi-step Automated Synthesis: More advanced automated systems, sometimes referred to as "chemputers," can perform multi-step synthetic sequences, including purification and analysis, enabling the autonomous production of complex derivatives from simple starting materials. nih.gov

Design of Novel Catalytic Systems for Ether and Halogen Transformations

The development of more efficient and selective catalysts for the formation of the ether bond and the transformation of the halogen substituents is a central theme for future research.

Potential areas of focus include:

Advanced C-O Coupling Catalysts: While palladium and copper-based catalysts are commonly used for Ullmann-type ether synthesis, there is always a need for milder, more general, and more cost-effective systems. wikipedia.org Research into new ligands, such as bulky di-1-adamantyl-substituted bipyrazolylphosphine ligands for palladium, has been shown to improve the coupling of primary alcohols with aryl halides. acs.org Similarly, improved copper-based systems using ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) can enhance the cross-coupling of alcohols with aryl halides. mit.eduresearchgate.net

Catalysts for Selective C-Halogen Activation: Designing catalysts that can differentiate between the C-Br and C-Cl bonds is a significant challenge. Nickel-based catalysts have shown promise for the activation of strong C-F bonds and could be explored for selective C-Cl bond activation in the presence of a C-Br bond under specific conditions. researchgate.net

Dual-Function Catalysts: The development of catalysts that can mediate both the etherification and a subsequent cross-coupling reaction in a one-pot fashion would be highly efficient.